molecular formula C15H11N3O2S B2979800 N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 28873-29-2

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2979800
CAS No.: 28873-29-2
M. Wt: 297.33
InChI Key: MWEHRZUWGVSUKC-UHFFFAOYSA-N
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Description

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a quinazolinone-based compound offered as a high-purity chemical intermediate for research and development. This compound is part of a structurally related class of molecules known for diverse biological activities, making it a valuable scaffold in medicinal chemistry. Recent scientific investigations into similar 4-oxoquinazolin-3(4H)-yl)benzamide derivatives have demonstrated potent and selective antibacterial efficacy, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25-0.5 µg/mL . These derivatives were also reported to be non-cytotoxic to Vero cells, indicating a favorable selectivity index, and exhibited synergistic effects with FDA-approved drugs . Furthermore, in silico computational studies on analogous this compound structures predict promising drug-like properties, including compliance with Lipinski's Rule of Five, and suggest moderate bioactivity as enzyme inhibitors, kinase inhibitors, and GPCR ligands . Additional research on related benzamide compounds highlights their potential as cell differentiation inducers, pointing to possible applications in oncology for the treatment of carcinomas and hematologic cancers . This product is strictly for non-human, non-clinical research purposes and is intended for use as a pharmaceutical intermediate or a reference standard in synthetic organic chemistry and biotechnology applications.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEHRZUWGVSUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. Water is found to be the optimal reaction medium, aligning with green chemistry principles . This method is advantageous as it minimizes the use of hazardous chemicals and solvents, making it environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable production could be achieved through similar environmentally conscious methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Properties

The target compound’s quinazolinone-sulfanylidene-benzamide architecture distinguishes it from other benzamide derivatives. Key comparisons include:

Compound Core Structure Key Substituents Electronic Features
Target Compound Quinazolinone 2-Sulfanylidene, 3-benzamide Enhanced π-conjugation via C=S and amide
N-(Thiazol-2-yl)-benzamide Benzamide-thiazole hybrid Thiazole ring Polarizable sulfur in thiazole
CTPB (HAT activator) Benzamide 2-Ethoxy, 6-pentadecyl, 4-chloro-CF₃-phenyl Hydrophobic side chain for membrane uptake
N-(Phenylcarbamoyl)benzamide Benzamide-phenylcarbamoyl Urea linkage Hydrogen-bonding capacity

Pharmacokinetic and Toxicity Profiles

ADMET predictions for N-(phenylcarbamoyl)benzamide suggest moderate intestinal absorption and low hepatotoxicity . The target compound’s sulfanylidene group may enhance metabolic stability but could increase renal clearance due to higher polarity. Comparatively, CTPB’s long alkyl chain improves cell permeability but raises cytotoxicity risks .

Biological Activity

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C15H11N3O2S
  • Molecular Weight : 297.33 g/mol
  • IUPAC Name : 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • CAS Number : 422273-90-3

The compound features a quinazolinone core structure, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The presence of the benzamide moiety enhances its pharmacological profile.

Structural Representation

SMILES C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N\text{SMILES }C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the inhibition of specific enzymes involved in cell cycle regulation. For instance, it has demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains and fungi. The mechanism often involves disruption of cellular processes, such as protein synthesis or cell wall integrity.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes involved in metabolic pathways, leading to their inhibition.
  • Receptor Binding : It may interfere with receptor-ligand interactions, disrupting signaling pathways crucial for cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Antimicrobial Activity

In another investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of bacterial pathogens. Results showed that it had a superior inhibitory effect compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Reacting 2-amino-N-substituted benzamides with appropriate quinazoline derivatives under alkaline conditions.
  • Purification : The product is purified using recrystallization techniques to obtain high purity suitable for biological testing.

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